Acamprosate

Vue d'ensemble

Description

Acamprosate, également connu sous son nom chimique acétylaminopropanesulfonate de calcium, est un médicament principalement utilisé pour maintenir l'abstinence alcoolique chez les patients souffrant d'alcoolodépendance. Il s'agit d'un analogue structurel du neurotransmetteur acide γ-aminobutyrique (GABA) et a été approuvé pour la première fois par la FDA en 2004 . This compound est commercialisé sous le nom de marque Campral et est connu pour son rôle dans la stabilisation de la signalisation chimique dans le cerveau perturbée par le sevrage alcoolique .

Mécanisme D'action

Target of Action

Acamprosate, also known by the brand name Campral, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) . It primarily targets the GABAergic system and the glutamate system within the central nervous system (CNS) .

Mode of Action

This compound interacts with its targets by increasing the activity of the GABAergic system and decreasing the activity of glutamate within the CNS . It is believed to decrease alcohol intake by affecting calcium channels and modifying transmission along GABA and glutamine pathways in the brain . This may result in decreased positive reinforcement of alcohol intake and decreased withdrawal cravings .

Biochemical Pathways

This compound is thought to restore the balance between neuronal excitation and inhibition, which is often disrupted by chronic alcohol exposure . It is suggested that this compound may interact with glutamate and GABA neurotransmitter systems in the CNS, supporting the hypothesis that this compound restores this balance . Evidence shows that this compound directly binds and inhibits GABA B receptors and indirectly affects GABA A receptors .

Pharmacokinetics

The pharmacokinetics of this compound are time- and dose-independent, and its accumulation ratio is about 2.4 at steady-state . It is primarily removed by the kidneys .

Result of Action

This compound acts on the CNS, aiding in the restoration of normal glutaminergic neuron activity . Pharmacodynamic studies have shown that this compound reduces alcohol intake in alcohol-dependent individuals, likely through effects on NMDA receptors and calcium channels . It is a safe and well-tolerated drug for patients with alcohol dependency and improves the likelihood of alcohol abstinence .

Action Environment

This compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, it is primarily removed by the kidneys, suggesting that renal function can impact its action . It is contraindicated in those who have a strong allergic reaction to this compound calcium or any of its components .

Applications De Recherche Scientifique

Acamprosate has a wide range of scientific research applications, including:

Medicine: Primarily used to maintain alcohol abstinence in patients with alcohol dependence.

Neuroscience: Studied for its effects on neurotransmitter systems, particularly GABA and glutamate pathways.

Pharmacology: Used in clinical trials to evaluate its efficacy in reducing alcohol intake and promoting abstinence.

Analyse Biochimique

Biochemical Properties

Acamprosate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the central nervous system by modulating the activity of neurotransmitters. This compound interacts with GABA receptors, particularly GABA B receptors, and indirectly affects GABA A receptors . Additionally, it influences the NMDA receptors and calcium channels, which are vital for maintaining the balance between neuronal excitation and inhibition .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It helps restore the balance between excitatory and inhibitory neurotransmitters in the brain, which is often disrupted by chronic alcohol consumption . This balance is crucial for normal cell function, including cell signaling pathways, gene expression, and cellular metabolism. This compound reduces the excessive excitation that accompanies alcohol dependence, thereby stabilizing neuronal activity .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It enhances GABA signaling at GABA A receptors through positive allosteric receptor modulation . This compound also interacts with NMDA receptors and calcium channels, reducing neuronal hyperexcitability . These interactions help in maintaining the balance between neuronal excitation and inhibition, which is crucial for preventing alcohol relapse .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is typically prescribed for 6 to 18 months, depending on the patient’s response . This compound is stable and does not undergo significant degradation over time. Long-term studies have shown that it continues to be effective in maintaining alcohol abstinence without causing withdrawal symptoms even after prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to dose-dependently reduce alcohol self-administration and block the alcohol withdrawal-induced increase in glutamate . At high doses, this compound can cause adverse effects such as gastrointestinal disturbances . The optimal dosage is crucial for maximizing its therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is not metabolized by the human body and is excreted unchanged via the kidneys . This unique metabolic pathway ensures that this compound remains effective without being altered by metabolic processes. The kidneys play a vital role in its elimination, making renal function an important consideration in its administration .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. It does not bind significantly to plasma proteins, which allows it to be readily available for its therapeutic effects . The distribution of this compound within the central nervous system is crucial for its role in stabilizing neurotransmitter activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its effects on neurotransmitter receptors. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles . Its activity is mainly focused on modulating neurotransmitter activity at the synaptic level.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de l'acamprosate implique généralement un processus en trois étapes. Une méthode courante comprend l'ouverture nucléophile de la 1,3-propanesultone avec de l'acétamide de potassium en solution de N,N-diméthylformamide, suivie d'un échange cationique in situ avec du chlorure de calcium à pH contrôlé. Le produit final, l'this compound de calcium, est obtenu sous forme cristalline commerciale avec une pureté supérieure à 95 % .

Une autre méthode consiste à faire réagir l'anhydride acétique, l'acétate de calcium et l'homotaurine. Le produit de la réaction est ensuite lavé et cristallisé pour obtenir l'this compound de calcium .

Analyse Des Réactions Chimiques

Types de réactions

Acamprosate subit diverses réactions chimiques, notamment :

Substitution nucléophile : L'ouverture nucléophile de la 1,3-propanesultone.

Acétylation : La réaction de l'homotaurine avec l'anhydride acétique.

Réactifs et conditions courantes

Acétamide de potassium : Utilisé dans l'ouverture nucléophile de la 1,3-propanesultone.

Chlorure de calcium : Utilisé pour l'échange cationique in situ.

Anhydride acétique : Utilisé pour l'acétylation de l'homotaurine.

Principaux produits formés

This compound de calcium : Le principal produit formé à partir des réactions mentionnées ci-dessus.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Neurosciences : Étudié pour ses effets sur les systèmes neurotransmetteurs, en particulier les voies du GABA et du glutamate.

Pharmacologie : Utilisé dans les essais cliniques pour évaluer son efficacité à réduire la consommation d'alcool et à promouvoir l'abstinence.

Mécanisme d'action

This compound exerce ses effets en modulant l'activité des systèmes neurotransmetteurs dans le cerveau. Il affecte les canaux calciques et modifie la transmission le long des voies du GABA et de la glutamine, ce qui peut entraîner une diminution du renforcement positif de la consommation d'alcool et une réduction des envies de sevrage . This compound est censé rétablir l'équilibre entre l'excitation et l'inhibition neuronales perturbées par l'exposition chronique à l'alcool .

Comparaison Avec Des Composés Similaires

Composés similaires

Naltrexone : Un autre médicament utilisé pour maintenir l'abstinence alcoolique, mais il agit en bloquant les récepteurs opioïdes.

Disulfirame : Utilisé pour dissuader la consommation d'alcool en provoquant des effets désagréables lorsque de l'alcool est ingéré.

Unicité

Acamprosate est unique dans son mécanisme d'action car il cible spécifiquement les systèmes neurotransmetteurs impliqués dans l'alcoolodépendance, contrairement à la naltrexone et au disulfirame, qui ont des mécanismes différents . De plus, this compound ne provoque pas d'aversion à l'alcool ni de réaction de type disulfirame .

Activité Biologique

Acamprosate, a compound used primarily in the treatment of alcohol dependence, has garnered attention for its unique biological activity and mechanisms of action. This article delves into the pharmacological properties, efficacy in clinical settings, and underlying biological mechanisms of this compound, supported by data tables and case studies.

Overview of this compound

This compound (chemical name: calcium acetyl homotaurinate) is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is believed to modulate glutamatergic neurotransmission disrupted by chronic alcohol consumption. Unlike other treatments for alcohol dependence, such as disulfiram or naltrexone, this compound does not exert direct effects on dopaminergic pathways but rather focuses on restoring balance in excitatory neurotransmission.

The primary mechanisms through which this compound exerts its effects include:

- NMDA Receptor Modulation : this compound interacts with N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamate signaling. Studies suggest that this compound acts as a partial co-agonist at these receptors, enhancing their function at low concentrations and inhibiting it at high concentrations .

- Calcium Channel Blockade : It has been shown to inhibit voltage-dependent calcium channels, which may contribute to its neuroprotective effects against excitotoxicity induced by excessive glutamate .

- Neurotransmitter Regulation : Research indicates that this compound may help normalize the dysregulation of neurotransmitters that occurs with alcohol dependence, particularly by modulating glutamate levels in the brain .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in maintaining abstinence from alcohol. Below is a summary of key studies:

| Study | Design | Sample Size | This compound Dose | Primary Outcome | Results |

|---|---|---|---|---|---|

| Lhuintre et al. (2013) | RCT, double-blind | 70 | 666 mg/day | Continuous abstinence | 20% did not relapse |

| Ladewig et al. (2003) | RCT, double-blind | 61 | 1998 mg/day | Abstinence duration | 84.8% vs. 92.2% abstinent |

| Japanese Study (2015) | RCT, double-blind | 327 | 1998 mg/day | Complete abstinence after 24 weeks | 47.2% vs. 36.0% for placebo (P = .039) |

These studies collectively indicate that patients treated with this compound have significantly higher rates of abstinence compared to those receiving placebo .

Case Studies

A notable case study involved a cohort of 75 male patients diagnosed with alcohol dependence according to ICD-10 criteria. After a detoxification phase, participants were randomized to receive either this compound or placebo for 12 weeks. The results showed that those receiving this compound had significantly longer continuous abstinence periods compared to the placebo group (p = .017) .

Another study conducted in Japan confirmed these findings, showing that this compound was superior in maintaining complete abstinence over a 24-week period compared to placebo .

Side Effects and Tolerability

This compound is generally well-tolerated, with few side effects reported across various studies. Commonly noted side effects include gastrointestinal disturbances and headaches; however, these tend to be mild and transient . The absence of significant liver metabolism makes this compound a safer option for patients with liver impairment due to alcohol use.

Propriétés

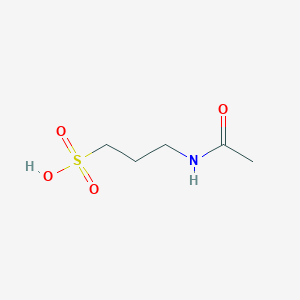

IUPAC Name |

3-acetamidopropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCGFAGUEYAMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt) | |

| Record name | Acamprosate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044259 | |

| Record name | Acamprosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acamprosate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>5mg/mL, 1.88e+01 g/L | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acamprosate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of acamprosate for the maintenance of alcohol abstinence has not been established. Chronic alcohol exposure is believed to modify the balance between neuronal excitation and inhibition. Results of studies in animals suggest acamprosate may interact with glutamate and GABA neurotransmitter systems in the CNS, supporting the hypothesis that acamprosate restores the balance between neuronal excitation and inhibition. Evidence shows that acamprosate directly binds and inhibits GABA B receptors and indirectly affects GABA A receptors., ... Chronic alcohol exposure is hypothesized to alter the normal balance between neuronal excitation and inhibition. In vitro and in vivo studies in animals have provided evidence to suggest acamprosate may interact with glutamate and GABA neurotransmitter systems centrally, and has led to the hypothesis that acamprosate restores this balance. Pharmacodynamic studies have shown that acamprosate calcium reduces alcohol intake in alcohol-dependent animals in a dose-dependent manner and that this effect appears to be specific to alcohol and the mechanisms of alcohol dependence. Acamprosate calcium has negligible observable central nervous system (CNS) activity in animals outside of its effects on alcohol dependence, exhibiting no anticonvulsant, antidepressant, or anxiolytic activity. | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACAMPROSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

77337-76-9 | |

| Record name | Acamprosate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acamprosate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acamprosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(acetylamino)propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACAMPROSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K14YGM3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACAMPROSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acamprosate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>300 | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.